2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a novel organic compound that combines a phenyl group with a pyrazolo[1,5-a]pyridine moiety, linked via an acetamide bond. This unique structural framework enables a variety of biological activities, making it an interesting target for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide generally involves several key steps. Starting with the preparation of 4-(isopropylthio)benzene, an acylation reaction is carried out to introduce the acetamide group. The tetrahydropyrazolo[1,5-a]pyridine scaffold is synthesized separately and then coupled with the acetamide intermediate under suitable conditions to afford the final product.
Industrial Production Methods: Large-scale industrial production can utilize optimized versions of these reactions. Emphasis is placed on scalable and cost-effective approaches, employing catalytic systems and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes typical organic reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Employing mild oxidants like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution can be facilitated with reagents like NaOH or KOH.
Major Products: The oxidation of this compound might lead to the formation of sulfoxides or sulfones, whereas reduction could yield amines or alcohols, depending on the reactive sites involved.
Scientific Research Applications
Chemistry: As a synthetic intermediate in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Potential therapeutic agent in treating certain diseases, owing to its unique molecular interactions.
Industry: Utilized in developing specialized materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. These interactions often involve binding to enzymes or receptors, which in turn modulate the activity of signaling pathways within cells. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzymatic activity or activation of receptor-mediated processes.
Comparison with Similar Compounds
2-(4-(methylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
2-(4-(ethylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
Exploring these variations can offer insights into how different substituents influence the compound's properties and potential applications. Anything else you need to know about this compound?
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWJXCGXHKUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.